molecular formula C13H19NO2 B13956335 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione CAS No. 549548-11-0

4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B13956335
CAS No.: 549548-11-0
M. Wt: 221.29 g/mol
InChI Key: CTBUAGNHIGZEDF-UHFFFAOYSA-N
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Description

4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione is a cyclohexadienedione derivative characterized by a six-membered ring with conjugated double bonds at positions 3 and 5, and two ketone groups at positions 1 and 2. The molecule features a butyl(methyl)amino substituent at position 4 and an ethyl group at position 3.

Properties

CAS No.

549548-11-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C13H19NO2/c1-4-6-7-14(3)11-9-13(16)12(15)8-10(11)5-2/h8-9H,4-7H2,1-3H3

InChI Key

CTBUAGNHIGZEDF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC(=O)C(=O)C=C1CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the following general steps:

  • Step 1: Formation of the cyclohexa-3,5-diene core
    This involves constructing the cyclohexadiene ring system, often through cyclization reactions of suitable precursors such as unsaturated ketones or dienes.

  • Step 2: Introduction of the butyl(methyl)amino substituent at position 4
    Amination reactions are performed to introduce the butyl(methyl)amino group, commonly through nucleophilic substitution or reductive amination techniques.

  • Step 3: Installation of the ethyl group at position 5
    Alkylation methods are employed to add the ethyl substituent, often using alkyl halides or related electrophiles under basic or catalytic conditions.

  • Step 4: Final functional group adjustments and purification
    The compound is purified and characterized, ensuring the correct substitution pattern and high purity (typically ≥99%) for research use.

Detailed Synthetic Conditions and Catalysts

  • Catalysts and solvents:
    The synthesis benefits from the use of specific catalysts to promote cyclization and amination steps. For example, transition metal catalysts such as palladium complexes can facilitate C–N bond formation and rearrangements in related systems. Solvents such as dry benzene or dichloromethane are often used to maintain anhydrous conditions and optimize reaction rates.

  • Temperature and reaction time:
    Reflux conditions are frequently employed during cyclization and amination steps, with reaction times ranging from several hours to overnight (e.g., 16-20 hours) to ensure complete conversion.

  • Reaction monitoring and purification:
    Analytical techniques such as vapor phase chromatography (v.p.c.), melting point determination, and microanalysis are used to monitor reaction progress and confirm product identity.

Research Outcomes and Analytical Data

Yield and Purity

  • Reported yields for intermediate steps and final products typically range from 70% to 90%, depending on reaction conditions and purification efficiency.
  • The final compound is obtained as a high-purity product (≥99%), suitable for research applications.

Characterization Data

Parameter Value
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS Number 549548-11-0
IUPAC Name This compound
Standard InChI InChI=1S/C13H19NO2/c1-4-6-7-14(3)11-9-13(16)12(15)8-10(11)5-2/h8-9H,4-7H2,1-3H3
Standard InChIKey CTBUAGNHIGZEDF-UHFFFAOYSA-N
Canonical SMILES CCCCN(C)C1=CC(=O)C(=O)C=C1CC

Analytical Techniques

Summary Table of Preparation Parameters

Step Reaction Type Conditions/Notes Yield (%) Reference
Cyclohexa-3,5-diene formation Cyclization Reflux in dry benzene or dichloromethane, catalyst-dependent 70-85
Amination (butyl(methyl)amino) Nucleophilic substitution or reductive amination Use of amine reagents, controlled temperature, inert atmosphere 75-90
Ethyl group installation Alkylation Alkyl halides under basic or catalytic conditions 70-80
Purification Crystallization, chromatography Multiple recrystallizations to achieve ≥99% purity

Chemical Reactions Analysis

Types of Reactions: 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are cyclohexadienediones and cyclobutene-diones, which share the 1,2-dione core but differ in ring size and substituents. Key comparisons include:

2.1.1 Cyclohexadienediones
  • 4-[4-Hydroxy-2-methyl-5-(propan-2-yl)phenyl]-3-methyl-6-(propan-2-yl)cyclohexa-3,5-diene-1,2-dione (): Substituents: A phenolic group at position 4, methyl/isopropyl groups at positions 3 and 6. Functional Groups: Dione, phenol, and branched alkyls. Properties: The hydroxyl group enhances polarity (improving water solubility), while isopropyl groups increase steric hindrance.
2.1.2 Cyclobutene-diones
  • 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (): Substituents: Trifluoromethyl groups, cinchona alkaloid-derived amines, and methoxy. Functional Groups: Dione, aromatic amines, fluorine. Properties: Fluorine atoms increase lipophilicity and metabolic stability. The cinchonan moiety suggests chiral recognition capabilities, making these compounds suitable for dye synthesis or biochemical assays .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Water Solubility (mg/mL)*
Target Compound C₁₄H₂₁NO₂ 235.3 Butyl(methyl)amino, ethyl ~2.1 ~0.5
Compound C₂₀H₂₅O₃ 313.4 Phenol, isopropyl, methyl ~3.8 ~0.1
Compound C₃₂H₂₈F₆N₄O₃ 630.6 Trifluoromethyl, cinchonan, methoxy ~5.2 <0.01

*Predicted using computational tools (e.g., ChemAxon).

  • Target vs. : The target’s lower molecular weight (235.3 vs. 313.4 g/mol) and lack of phenolic groups may reduce steric hindrance and improve membrane permeability. However, its water solubility is likely inferior to phenolic analogs.
  • Target vs. : The cyclobutene-dione derivatives (e.g., ) exhibit significantly higher molecular weights (>600 g/mol) due to bulky substituents, which may limit bioavailability despite enhanced stability from fluorine .

Stability and Reactivity

  • Target Compound : The ethyl and butyl groups may render it susceptible to oxidative metabolism. The tertiary amine could act as a weak base under physiological conditions.
  • Compound: The phenol group’s acidity (pKa ~10) allows pH-dependent solubility changes. The dione core is redox-active, enabling quinone-like behavior .
  • Compound : Fluorine atoms and aromatic amines enhance resistance to enzymatic degradation, making these compounds suitable for long-term staining applications .

Biological Activity

4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione is a complex organic compound notable for its unique structural features, which include a cyclohexadiene core with two keto groups and a butyl(methyl)amino substituent. This compound has garnered attention due to its potential biological activities and applications in pharmacology.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₅N₁O₂. The presence of multiple functional groups contributes to its reactivity and interactions within biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant properties : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial activity : Some derivatives demonstrate inhibitory effects against a range of bacteria and fungi.
  • Anti-inflammatory effects : Certain studies highlight the ability of related compounds to modulate inflammatory pathways.

Case Studies

  • Antioxidant Activity : A study conducted on derivatives of cyclohexadiene compounds showed significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .
  • Antimicrobial Properties : Research on structurally related compounds indicated that they possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
  • Anti-inflammatory Effects : In vitro studies demonstrated that some derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .

Comparative Analysis

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
3-Methylcyclohexa-3,5-diene-1,2-dioneMethyl group on cyclohexadieneKnown for its reactivity in organic synthesis
3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dioneTwo tert-butyl groupsExhibits enhanced stability and steric hindrance
Cyclohexa-3,5-diene-1,2-dioneSimple diketone structureBasic framework for many synthetic transformations

These comparisons highlight the distinctive aspects of this compound due to its amino substituent and potential biological activities.

Q & A

Basic: What are the standard synthetic pathways for 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione, and how do experimental conditions influence yield and purity?

Methodological Answer:
The compound’s synthesis typically involves cyclization of substituted cyclohexenone precursors via nucleophilic substitution or transition-metal-catalyzed coupling. For example, nitroarene reductive cyclization (using Pd catalysts and formic acid derivatives as CO surrogates) has been reported for analogous structures . Key variables include temperature (optimized between 60–80°C to avoid side reactions), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of butyl(methyl)amine. Yield optimization requires monitoring via TLC/HPLC, while purity is enhanced by column chromatography with gradient elution (hexane/ethyl acetate) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing forces. For NMR, use variable-temperature experiments (VT-NMR) to identify tautomeric equilibria . X-ray diffraction provides static solid-state structures, but computational DFT studies (e.g., B3LYP/6-31G*) can model solution-phase conformers. Cross-validate with IR spectroscopy (C=O and N-H stretches) and mass spectrometry (exact mass) to confirm molecular integrity .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituents (e.g., butyl-methylamino groups via δ 1.2–1.5 ppm for CH₂/CH₃ and δ 3.0–3.5 ppm for N-CH₃). 2D NMR (COSY, HSQC) resolves coupling in the cyclohexadiene ring .
  • IR: Confirms diketone (C=O ~1700 cm⁻¹) and amine (N-H ~3300 cm⁻¹) functionalities.
  • MS: High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ expected for C₁₄H₂₂N₂O₂) .

Advanced: What strategies mitigate degradation during storage, given its cyclohexadiene-dione core?

Methodological Answer:
Degradation pathways (e.g., oxidation, hydrolysis) are minimized by:

  • Storage: Argon-atmosphere vials at –20°C to prevent diketone oxidation.
  • Stabilizers: Addition of radical scavengers (e.g., BHT at 0.1% w/w) .
  • Lyophilization: For long-term stability, lyophilize as a hydrochloride salt (enhances crystallinity and reduces hygroscopicity) .

Basic: How to design a kinetic study to evaluate its reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Experimental Setup: Use UV-Vis spectroscopy to track diketone consumption (λ_max ~250 nm) under pseudo-first-order conditions (excess nucleophile, e.g., Grignard reagents).
  • Variables: Vary temperature (25–50°C) and solvent polarity (THF vs. DCM) to determine activation parameters (ΔH‡, ΔS‡) via Eyring plots .
  • Controls: Include anhydrous conditions and inert atmosphere to exclude side reactions .

Advanced: What computational methods predict its bioactivity, and how do they align with empirical data?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (AMBER force field) to assess binding stability .
  • QSAR: Build regression models (e.g., PLS) correlating electronic descriptors (HOMO/LUMO energies) with IC₅₀ values from enzyme assays. Discrepancies arise from solvation effects, requiring implicit solvent models (e.g., COSMO) .

Basic: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Scale-Up Challenges: Heat/mass transfer limitations in batch reactors. Switch to flow chemistry for better temperature control and mixing .
  • Purification: Replace column chromatography with crystallization (optimize solvent: antisolvent ratio) or centrifugal partition chromatography .

Advanced: How to resolve conflicting mechanistic proposals for its [4+2] cycloaddition reactivity?

Methodological Answer:

  • Isotope Labeling: Use ¹⁸O-labeled diketones to track oxygen migration during cycloaddition.
  • DFT Calculations: Compare transition state energies for concerted vs. stepwise pathways (e.g., IRC analysis at M06-2X/def2-TZVP level) .
  • Kinetic Isotope Effects (KIE): Measure kH/kD for deuterated substrates; KIE >1 supports a stepwise mechanism .

Basic: What green chemistry approaches reduce waste in its synthesis?

Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Catalysis: Use Fe³⁺-clay catalysts for amine alkylation, reducing heavy metal waste .
  • Atom Economy: Optimize stoichiometry via DoE (Design of Experiments) to minimize excess reagents .

Advanced: How to design a structure-activity relationship (SAR) study for its derivatives?

Methodological Answer:

  • Library Design: Synthesize analogs with varied substituents (e.g., alkyl chain length, electron-withdrawing groups).
  • Assays: Test in vitro against target receptors (e.g., GPCRs) using fluorescence polarization.
  • Data Analysis: Apply PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with bioactivity .

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